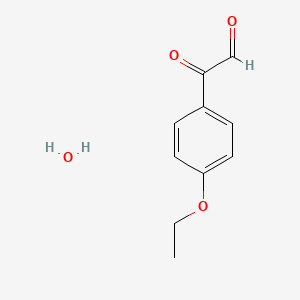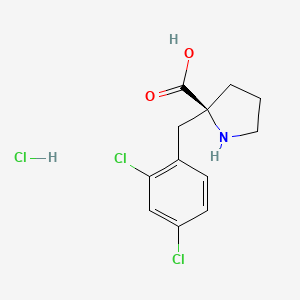![molecular formula C16H27NO2 B1389097 N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine CAS No. 1040680-87-2](/img/structure/B1389097.png)
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine
Vue d'ensemble
Description
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine , also known by its chemical formula C16H27NO2 , is a specialized compound used in proteomics research. It falls within the category of amines and exhibits specific structural features.
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry reactions. While I don’t have access to specific papers detailing its synthesis, it likely requires the combination of appropriate starting materials under controlled conditions. Researchers may employ various synthetic routes to achieve the desired product.
Molecular Structure Analysis
The molecular structure of N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine consists of a central amine group (NH2) linked to two alkyl chains. The isopropylphenoxy group contributes to its lipophilic properties, while the methoxypropyl moiety enhances solubility.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and redox processes. Its reactivity depends on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Molecular Weight (MW) : Approximately 265.4 g/mol.
- Appearance : The compound likely exists as a white to off-white solid.
- Solubility : It may exhibit solubility in organic solvents due to its alkyl chains and polar functional groups.
Safety And Hazards
As with any chemical compound, safety precautions are crucial. Researchers handling N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine should adhere to standard laboratory practices, including proper protective gear, ventilation, and waste disposal.
Orientations Futures
Future research should focus on:
- Investigating its biological targets and potential therapeutic applications.
- Assessing its pharmacokinetics and toxicity profiles.
- Exploring derivatives or modifications for enhanced activity.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-2-(4-propan-2-ylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13(2)15-6-8-16(9-7-15)19-14(3)12-17-10-5-11-18-4/h6-9,13-14,17H,5,10-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQCJWYHMCPKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)CNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Isopropylphenoxy)propyl]-N-(3-methoxypropyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



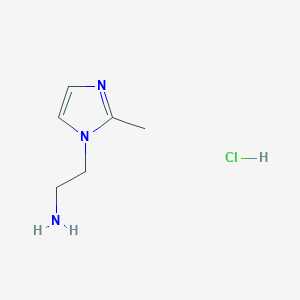


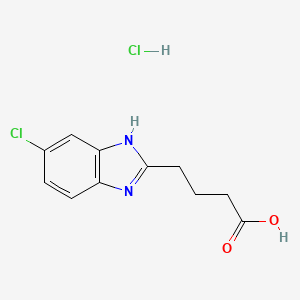
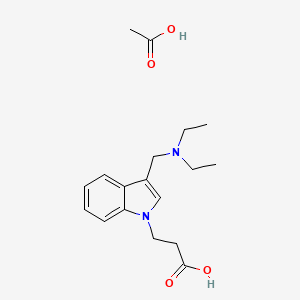
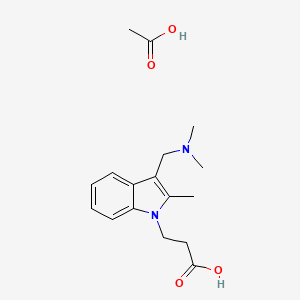
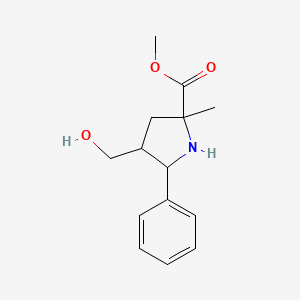
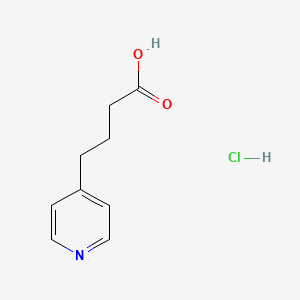
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)
